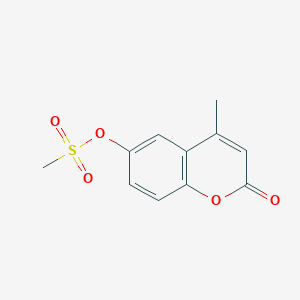
4-Methyl-2-oxo-2H-1-benzopyran-6-yl methanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-6-methylsulfonyloxy-chromen-2-one is a synthetic organic compound belonging to the chromenone family. Chromenones, also known as coumarins, are a class of compounds characterized by a benzopyrone structure. This particular compound is notable for its unique substitution pattern, which includes a methyl group at the 4-position and a methylsulfonyloxy group at the 6-position. These structural features contribute to its distinct chemical and physical properties.
Méthodes De Préparation
The synthesis of 4-Methyl-6-methylsulfonyloxy-chromen-2-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromenone core, followed by selective functionalization at the 4- and 6-positions. The methyl group can be introduced via alkylation reactions, while the methylsulfonyloxy group is often installed using sulfonylation reactions with reagents like methanesulfonyl chloride in the presence of a base .
Industrial production methods may involve optimizing these reactions for scale-up, ensuring high yields and purity. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired product efficiently.
Analyse Des Réactions Chimiques
4-Methyl-6-methylsulfonyloxy-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the methylsulfonyloxy group to a methylthio group.
Substitution: Nucleophilic substitution reactions can replace the methylsulfonyloxy group with other nucleophiles, such as amines or thiols.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents employed .
Applications De Recherche Scientifique
4-Methyl-6-methylsulfonyloxy-chromen-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s chromenone core is known for its biological activity, including anti-inflammatory and antioxidant properties. Researchers study its potential as a therapeutic agent.
Medicine: Its derivatives are investigated for their potential use in treating various diseases, including cancer and cardiovascular disorders.
Industry: The compound is used in the development of dyes, optical brighteners, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Methyl-6-methylsulfonyloxy-chromen-2-one involves its interaction with specific molecular targets. The chromenone core can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The methylsulfonyloxy group can enhance the compound’s solubility and bioavailability, improving its efficacy .
Comparaison Avec Des Composés Similaires
4-Methyl-6-methylsulfonyloxy-chromen-2-one can be compared with other chromenone derivatives, such as:
Chroman-4-one: Lacks the double bond between C-2 and C-3, showing different biological activities.
4-Methyl-chromen-2-one: Similar structure but without the methylsulfonyloxy group, leading to different chemical reactivity and applications.
6-Methylsulfonyloxy-chromen-2-one: Similar but lacks the methyl group at the 4-position, affecting its physical and chemical properties.
The uniqueness of 4-Methyl-6-methylsulfonyloxy-chromen-2-one lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
62113-91-1 |
|---|---|
Formule moléculaire |
C11H10O5S |
Poids moléculaire |
254.26 g/mol |
Nom IUPAC |
(4-methyl-2-oxochromen-6-yl) methanesulfonate |
InChI |
InChI=1S/C11H10O5S/c1-7-5-11(12)15-10-4-3-8(6-9(7)10)16-17(2,13)14/h3-6H,1-2H3 |
Clé InChI |
LSZJXPJUJABHKM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)OC2=C1C=C(C=C2)OS(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




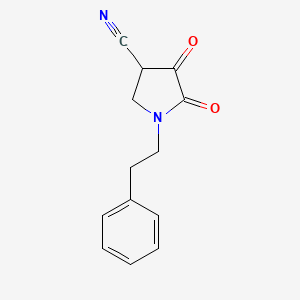
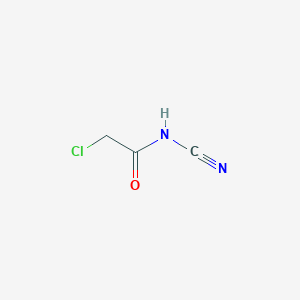
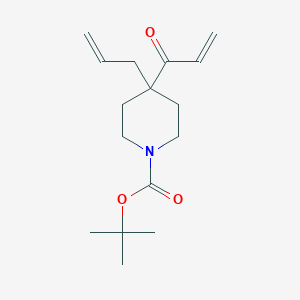
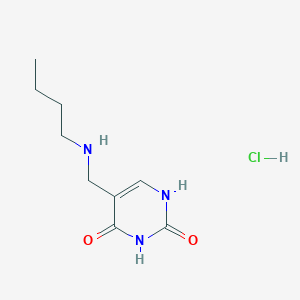
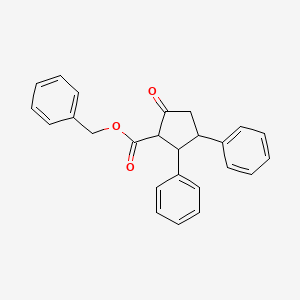
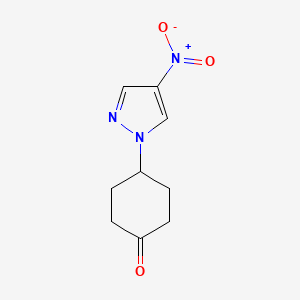
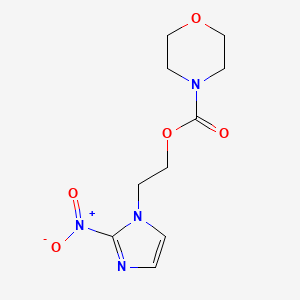
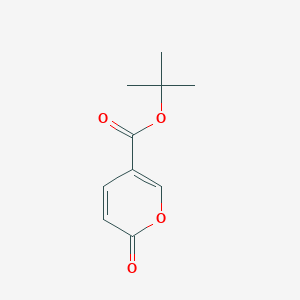
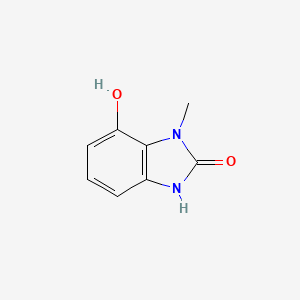
![cis-1-[(Benzyloxy)carbonyl]-5-{[(tert-butoxy)carbonyl]amino}piperidine-3-carboxylic acid](/img/structure/B13987394.png)
![N,N,3-Trimethyl-2,6-dinitro-4-[(trichloromethyl)sulfanyl]aniline](/img/structure/B13987425.png)

